

5-Fluoro-2-nitropyridin-3-ol chemical properties

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Compound of Interest

Compound Name: 5-Fluoro-2-nitropyridin-3-ol

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An In-depth Technical Guide to the Chemical Properties and Applications of **5-Fluoro-2-nitropyridin-3-ol**

Abstract

5-Fluoro-2-nitropyridin-3-ol is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in medicinal and agricultural chemistry. The strategic placement of a fluorine atom, a nitro group, and a hydroxyl group on the pyridine core imparts unique electronic properties and reactivity, making it an attractive intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Nomenclature, Structure, and Isomerism

5-Fluoro-2-nitropyridin-3-ol (CAS No. 1806474-44-1) is a heterocyclic compound featuring a pyridine ring substituted with three key functional groups. A significant chemical characteristic of this molecule is its existence in tautomeric equilibrium with its pyridinone form, 5-Fluoro-3-nitro-2(1H)-pyridinone (also referred to as 5-Fluoro-2-hydroxy-3-nitropyridine, CAS No. 136888-20-5)[1][2]. The equilibrium between the enol (-ol) and keto (-one) forms is a fundamental property that influences its reactivity and spectroscopic characterization. While the pyridinol form is explicitly named, the pyridinone tautomer is often thermodynamically favored.

Caption: Tautomeric equilibrium of **5-Fluoro-2-nitropyridin-3-ol**.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. While extensive experimental data is not publicly available for all parameters, key properties have been reported or can be reliably predicted.

Table 1: Physicochemical Properties of **5-Fluoro-2-nitropyridin-3-ol** and its Tautomer

Property	Value	Source
Molecular Formula	C₅H₃FN₂O₃	[2]
Molecular Weight	158.09 g/mol	[2] [3]
Appearance	Light yellow to yellow solid	[4] [5]
Purity	Typically >98%	[3] [5]
Boiling Point	249.1 ± 40.0 °C (Predicted)	[2]
Density	1.55 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	6.43 ± 0.10 (Predicted)	[2]
Solubility	Slightly soluble in water	[2] [6]

| Storage | Inert atmosphere, Room Temperature |[\[2\]](#)[\[7\]](#) |

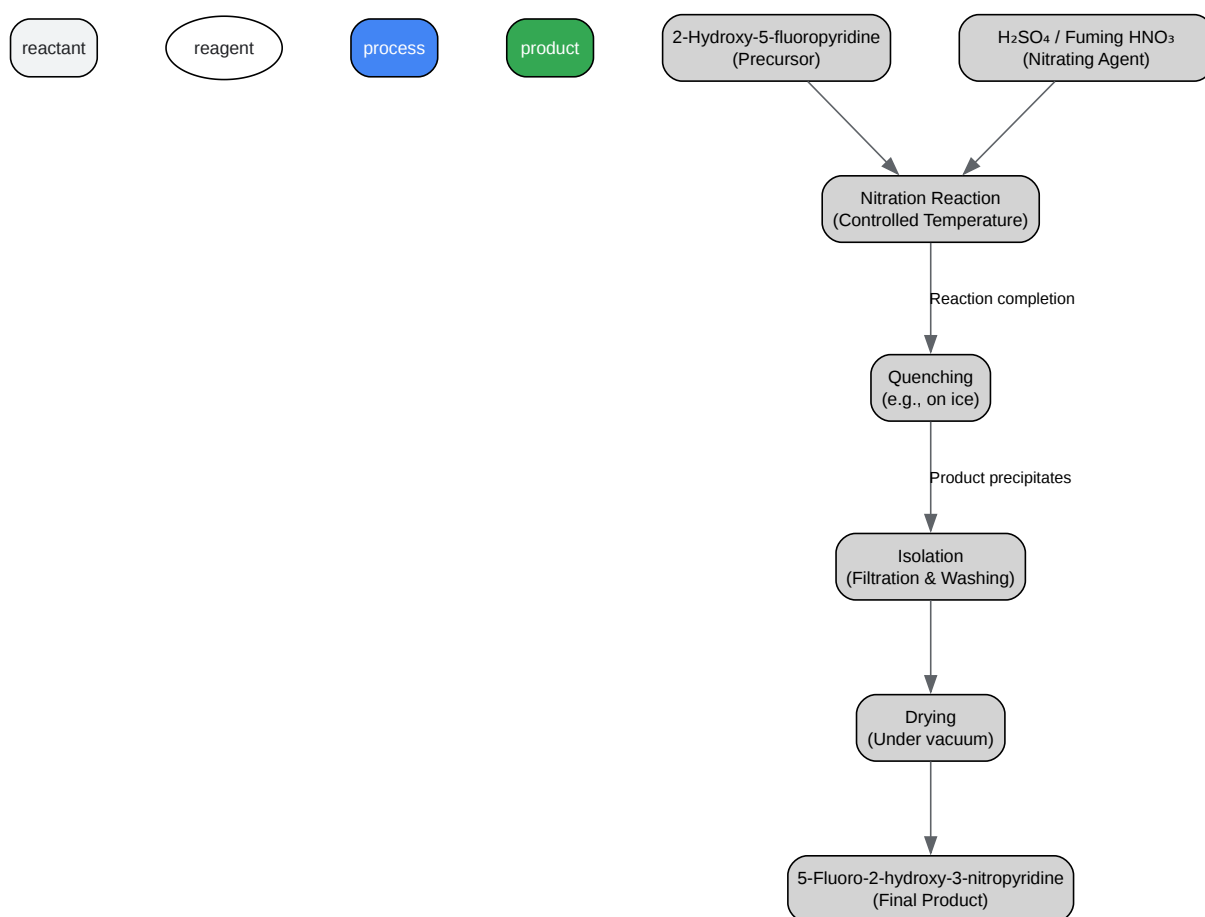
Spectroscopic Characterization

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and fluoro substituents.
- ¹³C NMR: The carbon spectrum would reveal five signals for the pyridine ring carbons, with chemical shifts significantly impacted by the attached functional groups.
- ¹⁹F NMR: A singlet is expected for the fluorine atom, providing a clear diagnostic peak for its presence.

- Mass Spectrometry (MS): The molecular ion peak corresponding to the formula $C_5H_3FN_2O_3$ would confirm the molecular weight.
- Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch (in the -ol form), N-H stretch and C=O stretch (in the -one form), C-F bond, and the characteristic symmetric and asymmetric stretches of the NO_2 group.

Synthesis and Purification

The synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine typically involves the electrophilic nitration of a fluorinated pyridinol precursor. The robust electron-donating nature of the hydroxyl group directs the incoming nitro group, while the reaction conditions must be carefully controlled to ensure selectivity and prevent side reactions.^[4]



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Caption: General workflow for the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine.

Detailed Experimental Protocol: Nitration of 2-Hydroxy-5-fluoropyridine

This protocol is a representative method based on established chemical principles for nitration of activated pyridine rings. Researchers should perform their own risk assessment and optimization.

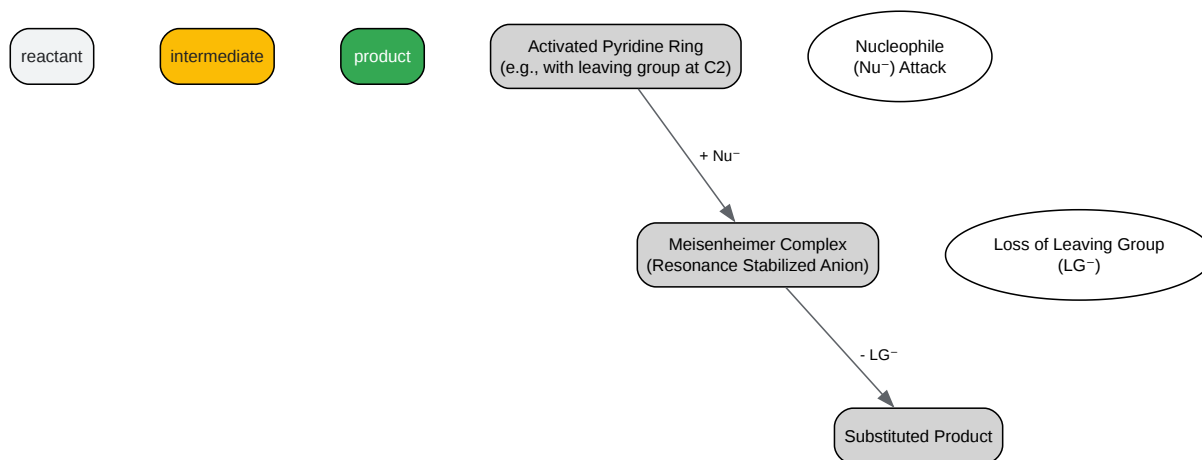
- **Reactor Preparation:** To a clean, dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H_2SO_4) under an inert atmosphere (e.g., nitrogen).
- **Cooling:** Cool the sulfuric acid to 0-5 °C using an ice bath. Causality: This exothermic reaction must be cooled to prevent over-nitration and decomposition.
- **Addition of Nitrating Agent:** Slowly add fuming nitric acid (HNO_3) dropwise to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. This creates the nitronium ion (NO_2^+), the active electrophile.
- **Substrate Addition:** Once the nitrating mixture is prepared and stable, slowly add the precursor, 2-hydroxy-5-fluoropyridine, in portions. The temperature should be rigorously controlled, typically between 5-15 °C. Causality: The pyridine ring is activated by the hydroxyl group, making the reaction rapid. Slow addition prevents a dangerous exotherm.
- **Reaction:** After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2-4 hours) to ensure the reaction goes to completion. Monitor the reaction progress using a suitable technique like TLC or LC-MS.
- **Quenching and Precipitation:** Carefully pour the reaction mixture onto crushed ice. The desired product will precipitate out of the acidic aqueous solution as a solid. Causality: This step neutralizes the strong acid and reduces the solubility of the organic product, causing it to precipitate.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a small amount of a cold organic solvent (e.g., ethanol) to remove impurities.

- **Drying:** Dry the purified solid under vacuum at a moderate temperature to yield the final product, 5-Fluoro-2-hydroxy-3-nitropyridine.[4]

Reactivity and Mechanistic Insights

The chemical behavior of **5-Fluoro-2-nitropyridin-3-ol** is governed by the interplay of its functional groups. The pyridine ring is electron-deficient, a characteristic amplified by the potent electron-withdrawing effects of the nitro group and the fluorine atom.

- **Nucleophilic Aromatic Substitution (S_NAr):** The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. This makes the C2 and C6 positions susceptible to substitution by various nucleophiles, although the existing substituents at C2, C3, and C5 direct this reactivity. The nitro group itself can act as a leaving group in some S_NAr reactions, a known reactivity pattern for nitropyridines.[8]
- **Acidity:** The hydroxyl group is acidic, and its pKa is influenced by the electron-withdrawing groups on the ring.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like $SnCl_2$). This transformation is a critical step in many synthetic pathways, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which dramatically alters the molecule's reactivity.



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Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (S_NAr).

Applications in Drug Discovery and Development

The true value of **5-Fluoro-2-nitropyridin-3-ol** lies in its role as a key intermediate for synthesizing high-value molecules.^{[5][9]} Pyridone structures are considered "privileged fragments" in drug design due to their ability to engage in diverse biological interactions.^[10]

- **Role of Fluorine:** The incorporation of fluorine is a well-established strategy in medicinal chemistry.^[11] The C-F bond is strong, and a fluorine atom can block sites of metabolic oxidation, thereby improving a drug's metabolic stability and half-life. Its high electronegativity can also modulate the acidity/basicity of nearby functional groups and enhance binding affinity to target proteins.^[11]
- **Pharmaceutical Scaffolding:** This compound serves as a foundational component for multi-step syntheses of Active Pharmaceutical Ingredients (APIs).^[5] Its functional groups provide

handles for further chemical modification, allowing for the construction of diverse molecular libraries.

- **Therapeutic Areas:** Its utility spans multiple therapeutic areas, including oncology, and the development of antibacterial and antiviral agents.[\[5\]](#)[\[9\]](#) The nitropyridine motif itself has been explored for a range of biological activities.[\[12\]](#)
- **Agrochemicals:** Beyond pharmaceuticals, it is also used in the formulation of modern agrochemicals such as herbicides and fungicides, contributing to crop protection.[\[9\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Fluoro-2-nitropyridin-3-ol** is not widely available, data from structurally related compounds like 2-Fluoro-5-nitropyridine and 5-Nitropyridin-2-ol can be used to infer its hazard profile.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 2: Inferred GHS Hazard Information

Hazard Class	Statement	GHS Pictogram
Skin Corrosion/Irritation	H315: Causes skin irritation	
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | |

Handling Recommendations:

- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[\[13\]](#)[\[16\]](#)
- **Handling Practices:** Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[\[13\]](#)[\[16\]](#)
- **First Aid:**

- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15]
- Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[15]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[13][15]

Conclusion

5-Fluoro-2-nitropyridin-3-ol is a quintessential example of a modern chemical building block, where multiple functional groups are precisely arranged to offer a wide range of synthetic possibilities. Its unique electronic profile, driven by the fluorine and nitro substituents, makes it a valuable precursor for nucleophilic substitution and other transformations. For researchers in drug discovery and agrochemical development, understanding the properties and reactivity of this intermediate provides a powerful tool for designing next-generation molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.

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